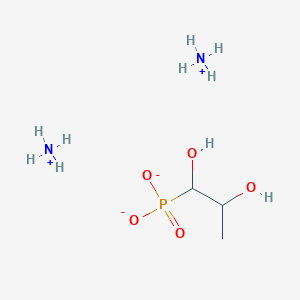
Diazanium;1-phosphonatopropane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazanium;1-phosphonatopropane-1,2-diol is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a diazanium group and a phosphonatopropane-1,2-diol moiety, making it a versatile molecule for various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diazanium;1-phosphonatopropane-1,2-diol typically involves the dihydroxylation of alkenes. This can be achieved through several classical methods, including the Woodward–Prevost reaction and epoxidation followed by ring-opening . Transition-metal-free approaches, such as peroxide or radical-mediated protocols, have emerged as alternative synthetic routes .
Industrial Production Methods: Industrial production of 1,2-diols, including this compound, often involves the hydration of fossil fuel-based propylene via chemical methods . This process is efficient but has environmental concerns due to high pollution emissions. Advances in metabolic engineering and microbial biosynthesis are being explored to overcome these challenges .
Analyse Chemischer Reaktionen
Types of Reactions: Diazanium;1-phosphonatopropane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidative cleavage of 1,2-diols using sodium periodate (NaIO4) forms aldehydes and ketones . The compound can also participate in substitution reactions, where the diazonium group is replaced by other functional groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include osmium tetroxide for dihydroxylation, sodium periodate for oxidative cleavage, and various acids and bases for substitution reactions . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound include aldehydes, ketones, and substituted derivatives, depending on the specific reaction and conditions used .
Wissenschaftliche Forschungsanwendungen
Diazanium;1-phosphonatopropane-1,2-diol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing various compounds, including pharmaceuticals and polymers . Industrially, it is used in the production of antifreeze agents, liquid detergents, and biofuels .
Wirkmechanismus
The mechanism of action of diazanium;1-phosphonatopropane-1,2-diol involves its ability to undergo various chemical transformations, such as oxidation and substitution. These reactions are facilitated by the presence of the diazanium and phosphonatopropane-1,2-diol groups, which interact with molecular targets and pathways in biological systems . The compound’s reactivity and versatility make it a valuable tool in synthetic chemistry and biomedical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to diazanium;1-phosphonatopropane-1,2-diol include other diazonium salts and 1,2-diols, such as benzenediazonium chloride and 1,2-propanediol . These compounds share similar chemical properties and reactivity patterns.
Uniqueness: What sets this compound apart is its unique combination of diazanium and phosphonatopropane-1,2-diol groups, which confer distinct reactivity and versatility. This makes it particularly useful in applications requiring specific chemical transformations and properties .
Eigenschaften
Molekularformel |
C3H15N2O5P |
|---|---|
Molekulargewicht |
190.14 g/mol |
IUPAC-Name |
diazanium;1-phosphonatopropane-1,2-diol |
InChI |
InChI=1S/C3H9O5P.2H3N/c1-2(4)3(5)9(6,7)8;;/h2-5H,1H3,(H2,6,7,8);2*1H3 |
InChI-Schlüssel |
UXJPBZJVPXWZSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(O)P(=O)([O-])[O-])O.[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


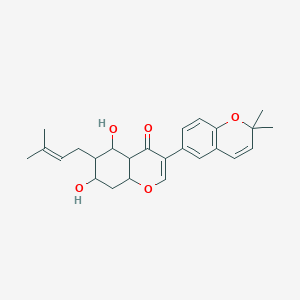
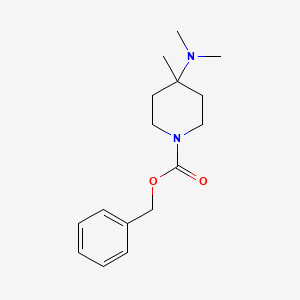
![8-bromo-2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B12327187.png)

![2-Pyridinemethanol, alpha-[2-(1-pyrrolidinyl)ethyl]-alpha-p-tolyl-, oxalate (6CI)](/img/structure/B12327209.png)
![Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate](/img/structure/B12327217.png)
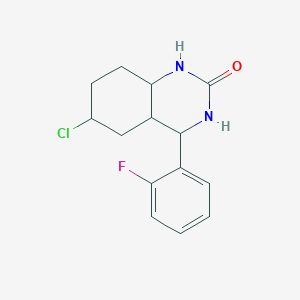
![4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B12327227.png)
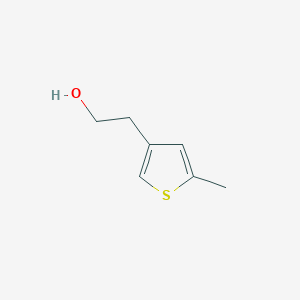
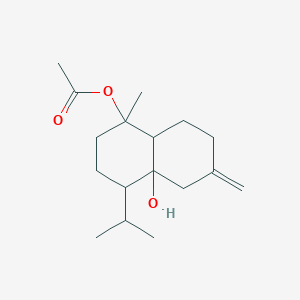
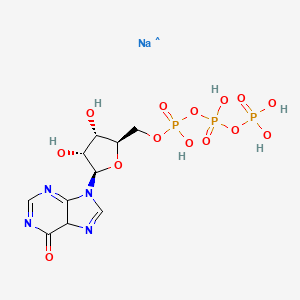
![17-Ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12327240.png)
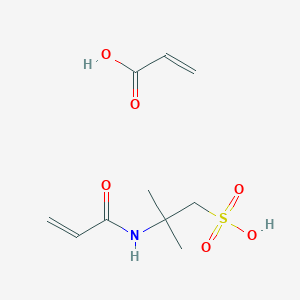
![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12327253.png)
